Single Conformer vs. Conformational Mixture: Structural Determinacy of 5-Methoxy-1H-indol-4-ol vs. 6-Methoxyindole
5-Methoxy-1H-indol-4-ol, bearing a methoxy group at the 5-position, exists exclusively in a single anti conformation in jet-cooled molecular beam experiments. In contrast, 6-methoxyindole (methoxy at the 6-position) exhibits both syn and anti conformers under identical experimental conditions [1]. This positional effect on conformational multiplicity is a direct consequence of the relative ground-state energies and isomerization barriers, which are strongly dependent on methoxy group placement [2].
| Evidence Dimension | Conformational heterogeneity in molecular beam experiments |
|---|---|
| Target Compound Data | Single conformer (anti) only |
| Comparator Or Baseline | 6-Methoxyindole: both syn and anti conformers present |
| Quantified Difference | Qualitative: single vs. dual conformer population |
| Conditions | Rotationally resolved electronic Stark spectroscopy; jet-cooled molecular beam; ground electronic state |
Why This Matters
A single, defined conformation reduces structural ambiguity in computational modeling and rational drug design, enabling more predictable binding mode predictions and structure-activity relationship interpretations.
- [1] Lopes Jesus AJ, Rosado MTS, Fausto R, Reva I. Influence of the position of the methoxy group on the stabilities of the syn and anti conformers of 4-, 5-, and 6-methoxyindole. J Mol Spectrosc. 2017;337:137-144. View Source
- [2] The Delocalized Chemist. New study on methoxyindoles. 2017. View Source
